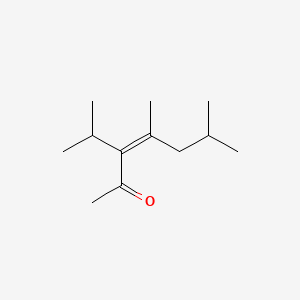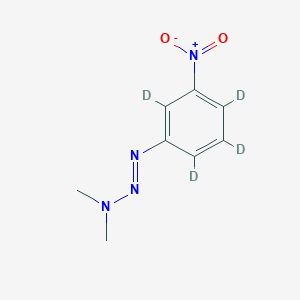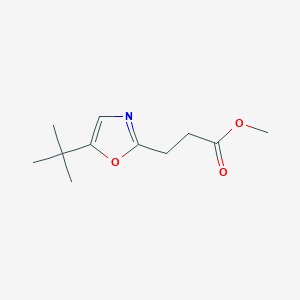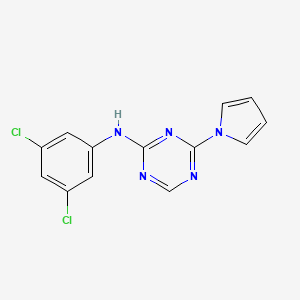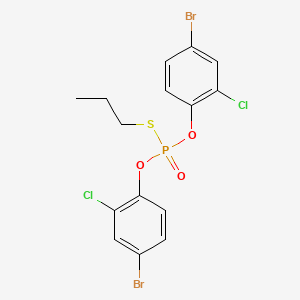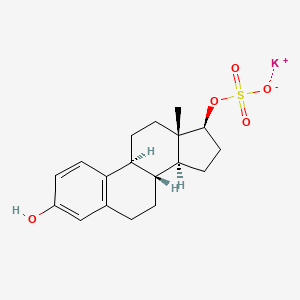
17beta-Estradiol17-SulfatePotassiumSalt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17beta-Estradiol 17-Sulfate Potassium Salt: is a derivative of estradiol, a naturally occurring estrogen hormone. This compound is characterized by the presence of a sulfate group at the 17th carbon position and a potassium ion, which enhances its solubility in water. It is commonly used in scientific research and pharmaceutical applications due to its stability and bioactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 17beta-Estradiol 17-Sulfate Potassium Salt typically involves the sulfation of 17beta-estradiol followed by the addition of potassium hydroxide. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the sulfate ester and subsequent salt formation.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions involving the esterification of estradiol with sulfuric acid, followed by neutralization with potassium hydroxide. The process is optimized to achieve high yield and purity, with rigorous quality control measures in place to ensure consistency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions are less common but can occur under specific conditions, resulting in the reduction of the sulfate group.
Substitution: Substitution reactions can take place at the hydroxyl or sulfate groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and chromium-based reagents.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Hydroxylated and oxidized derivatives of estradiol.
Reduction Products: Reduced forms of the sulfate group.
Substitution Products: Derivatives with different functional groups replacing the hydroxyl or sulfate groups.
Scientific Research Applications
Chemistry: The compound is used as a standard in analytical chemistry for the calibration of instruments and validation of methods. Biology: It serves as a tool in biological studies to investigate the role of estrogen receptors and their effects on cellular processes. Medicine: In medical research, it is used to study the pharmacokinetics and pharmacodynamics of estrogen-related drugs. Industry: The compound finds applications in the development of pharmaceuticals and other bioactive compounds.
Mechanism of Action
Molecular Targets and Pathways: 17beta-Estradiol 17-Sulfate Potassium Salt exerts its effects primarily through binding to estrogen receptors (ERα and ERβ). This binding triggers a cascade of intracellular signaling pathways, including the activation of gene transcription and modulation of cellular functions.
Pathways Involved:
Genomic Pathway: Activation of estrogen receptors leads to the transcription of specific genes involved in cell growth, differentiation, and metabolism.
Non-Genomic Pathway: Rapid signaling events that do not involve direct gene transcription but result in immediate cellular responses.
Comparison with Similar Compounds
17beta-Estradiol: The parent compound without the sulfate and potassium modifications.
Estradiol Sulfate: Similar to the compound but without the potassium ion.
Estradiol Acetate: Another esterified form of estradiol.
Uniqueness: 17beta-Estradiol 17-Sulfate Potassium Salt is unique due to its enhanced solubility and stability, making it more suitable for certain applications compared to its unmodified counterparts.
Properties
Molecular Formula |
C18H23KO5S |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
potassium;[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] sulfate |
InChI |
InChI=1S/C18H24O5S.K/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)23-24(20,21)22;/h3,5,10,14-17,19H,2,4,6-9H2,1H3,(H,20,21,22);/q;+1/p-1/t14-,15-,16+,17+,18+;/m1./s1 |
InChI Key |
BLUAEJZSNBVUIF-CMZLOHJFSA-M |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OS(=O)(=O)[O-])CCC4=C3C=CC(=C4)O.[K+] |
Canonical SMILES |
CC12CCC3C(C1CCC2OS(=O)(=O)[O-])CCC4=C3C=CC(=C4)O.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


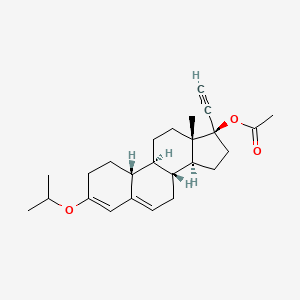

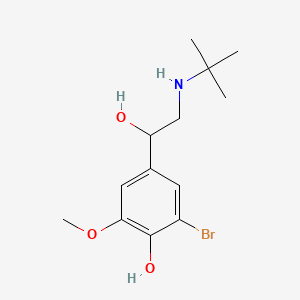
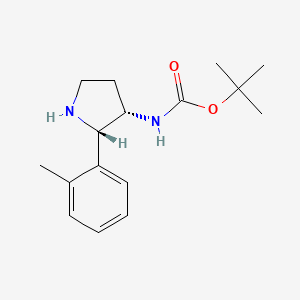
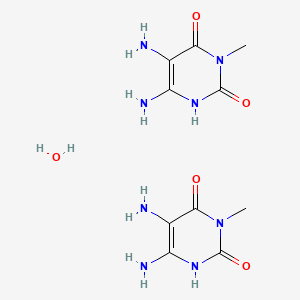
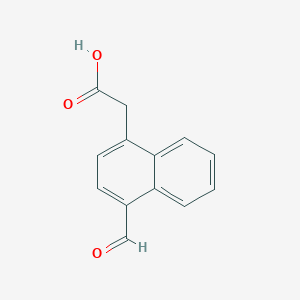
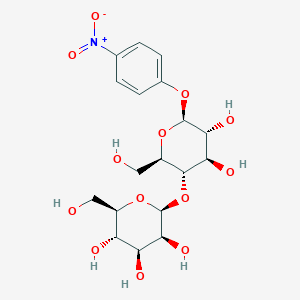
![4-bromo-N-[1-(dimethylamino)ethylidene]benzamide](/img/structure/B15352446.png)
![3-(3,4-dimethoxyphenyl)-4-[(E)-3,4-dimethoxystyryl]cyclohex-1-ene](/img/structure/B15352454.png)
